3-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,2-dimethylpropanamide
Description
The compound 3-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,2-dimethylpropanamide features a propanamide backbone substituted with a 3-chloro group and two methyl groups at the C2 position. The phenyl ring is further modified at the para position with a 1,1-dioxidoisothiazolidin-2-yl moiety, a sulfone-containing heterocycle.
Properties
IUPAC Name |
3-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-14(2,10-15)13(18)16-11-4-6-12(7-5-11)17-8-3-9-21(17,19)20/h4-7H,3,8-10H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDNSOQGTMMTRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,2-dimethylpropanamide typically involves multi-step organic reactions. The starting materials may include chlorinated aromatic compounds and isothiazolidinone derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Key considerations would include the sourcing of raw materials, waste management, and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups present in the molecule.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its biological activity and potential as a bioactive compound.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, leading to the desired biological or chemical outcomes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Substituent Effects on the Aromatic Ring
3-Chloro-N-(4-hydroxy-3-methoxy-benzyl)-2,2-dimethylpropanamide ():
- The phenyl ring has hydroxyl and methoxy groups at positions 4 and 3, respectively.
- The amide group forms an 85.66° dihedral angle with the phenyl ring, promoting hydrogen bonding (O–H⋯O and N–H⋯O) for crystal stabilization .
- Key Difference : The absence of a sulfone group reduces electron-withdrawing effects compared to the target compound.
3-Chloro-N-(4-methoxyphenyl)-2,2-dimethylpropanamide ():
- A simpler para-methoxy substituent on the phenyl ring.
- Likely exhibits reduced polarity and solubility compared to the sulfone-containing target compound due to the methoxy group’s moderate electron-donating nature .
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ():
- Acetamide backbone with a dichlorophenyl group and thiazole ring.
- The dichlorophenyl-thiazole combination enhances coordination ability, relevant in ligand design .
Sulfone vs. Other Functional Groups
The 1,1-dioxidoisothiazolidin-2-yl group in the target compound introduces a sulfone moiety, which is strongly electron-withdrawing. This contrasts with methoxy (electron-donating) or chloro (moderate electron-withdrawing) groups in analogs. Sulfones typically enhance thermal stability and solubility in polar solvents, which could influence bioavailability or formulation in agrochemical applications .
Physicochemical Properties
Biological Activity
3-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,2-dimethylpropanamide is a complex organic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a chloro-substituted phenyl group and a dioxidoisothiazolidine moiety. Its molecular formula is C19H24ClN3O4S, with a molecular weight of approximately 425.93 g/mol. The unique structure suggests potential interactions with various biological targets, enhancing its pharmacological profile.
The biological activity of this compound is attributed to its ability to interact with specific enzymes or receptors. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site or altering the enzyme's conformation.
- Signal Transduction Modulation : It could influence pathways critical for cellular functions, impacting processes such as apoptosis and cellular proliferation.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Anticancer Activity : Some derivatives have shown cytotoxic effects against cancer cells by inducing apoptosis.
- Antimicrobial Properties : The presence of the isothiazolidine moiety may confer antibacterial or antifungal properties.
Synthesis and Biological Evaluation
The synthesis typically involves multi-step reactions starting from readily available precursors. The reaction conditions are optimized to achieve high yield and purity. For example, the synthesis may involve reactions under controlled conditions using solvents like dichloromethane or dimethylformamide .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
